molecular formula C16H18BrN3O4 B2848153 1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1448069-73-5

1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2848153
CAS No.: 1448069-73-5
M. Wt: 396.241
InChI Key: UBHLQWZQBTUOCH-UHFFFAOYSA-N
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Description

1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound of interest in several scientific disciplines This chemical compound, distinguished by its bromopyridinyl and piperidinyl moieties, can be synthesized through meticulous organic synthesis methods

Preparation Methods

The synthesis of 1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can involve several steps, leveraging various organic reactions:

  • Synthetic Routes

    • Start with the bromination of pyridine to obtain 3-bromopyridine.

    • Ether formation between 3-bromopyridine and 4-hydroxypiperidine via nucleophilic substitution.

    • Acylation of the resulting 4-((3-Bromopyridin-2-yl)oxy)piperidine with a suitable acylating agent to form an oxoethyl intermediate.

    • Cyclization of the intermediate with pyrrolidine-2,5-dione under suitable conditions to form the final product.

  • Reaction Conditions

    • Use of polar aprotic solvents such as DMSO or DMF.

    • Catalysis by bases like sodium hydride or potassium carbonate.

    • Temperature-controlled environments to facilitate specific reaction steps.

  • Industrial Production

    • Scale-up of lab-based synthetic routes.

    • Optimization of reaction yields through process intensification.

    • Purification by chromatography or recrystallization.

Chemical Reactions Analysis

The compound can undergo various types of chemical reactions:

  • Oxidation: : Undergoes oxidative degradation in the presence of strong oxidizing agents.

  • Reduction: : Can be reduced at specific functional sites using reducing agents like LiAlH4.

  • Substitution: : Exhibits electrophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.

  • Common Reagents

    • Oxidation: : Potassium permanganate, hydrogen peroxide.

    • Reduction: : Lithium aluminum hydride, sodium borohydride.

    • Substitution: : Halogens, organolithium reagents.

  • Major Products

    • Oxidation products may include carboxylic acids or aldehydes.

    • Reduction products include corresponding alcohols or amines.

    • Substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

  • Chemistry: : Used as a building block for synthesizing other complex molecules. Essential for studying reaction mechanisms.

  • Biology: : Potential probe for studying biological pathways involving bromopyridine derivatives.

  • Medicine: : Possible therapeutic agent or precursor for drug development targeting specific molecular pathways.

  • Industry: : Used in the synthesis of advanced materials, catalysts, or as an intermediate in the production of specialty chemicals.

Mechanism of Action

This compound exerts its effects through interactions at the molecular level, involving various pathways:

  • Molecular Targets: : Potential targets include enzymes, receptor proteins, or nucleic acids.

  • Pathways Involved: : Interference with cell signaling pathways, enzyme inhibition, or modulation of receptor activity.

  • Mechanistic Insights: : Understanding how the compound binds to its target sites can provide insights into its biological or therapeutic effects.

Comparison with Similar Compounds

Comparing this compound with others in its chemical class helps to highlight its uniqueness:

  • Similar Compounds

    • 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

    • 1-(2-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

    • 1-(2-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

  • Unique Aspects

    • The presence of the bromine atom provides distinct reactivity and potential biological activity.

    • Its specific structural configuration can influence its binding affinity and selectivity in biological applications.

    • Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated version may exhibit different physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

1-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHLQWZQBTUOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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